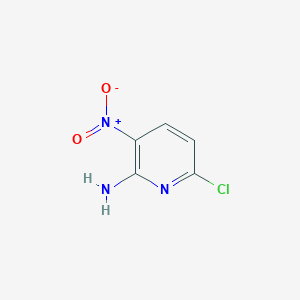

2-Amino-6-chloro-3-nitropyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERABQRUGJIMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181524 | |

| Record name | 6-Chloro-3-nitropyridin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27048-04-0 | |

| Record name | 2-Amino-6-chloro-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27048-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-nitropyridin-2-ylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027048040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-3-nitropyridin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-3-nitropyridin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-chloro-3-nitropyridine, a key chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, synthesis protocols, reactivity, applications in drug discovery, and essential safety information.

Overview

This compound, identified by the CAS number 27048-04-0 , is a pyridine derivative characterized by amino, chloro, and nitro functional groups.[1][2][3] It typically appears as a yellow crystalline powder.[2][3][4] This compound serves as a vital building block in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[4][][6] Its applications are notable in the fields of oncology, immunology, and infectious diseases.[] Specifically, it has been identified as a precursor in the synthesis of antiviral compounds, including those with activity against Human Immunodeficiency Virus (HIV), and as a key intermediate for the analgesic drug Flupirtine.[1][4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 27048-04-0 | [1][2] |

| Molecular Formula | C₅H₄ClN₃O₂ | [2][4] |

| Molecular Weight | 173.56 g/mol | [2][] |

| Appearance | Yellow Crystalline Powder | [2][4] |

| Melting Point | 194-198 °C | [4] |

| Boiling Point | 339.9 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Solubility | Slightly soluble in water and alcohol; Soluble in DMSO and chloroform. | [1][2][] |

| Storage Temperature | Refrigerator (2-8°C), in a dry, cool, and well-ventilated place. | [2][][7] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 2,6-dichloro-3-nitropyridine. Specifically, this involves the ammonolysis of the precursor, where an amino group displaces the chlorine atom at the C-2 position. The nitro group's strong electron-withdrawing effect activates the ortho (C-2) and para (C-6) positions, with the substitution kinetically favored at the C-2 position.[8]

General Synthesis Workflow

The logical flow from the starting material to the final product is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a composite of several reported laboratory-scale synthesis methods.[1][2][9][10]

Materials:

-

2,6-dichloro-3-nitropyridine

-

Methanol or Isopropyl Alcohol (IPA)

-

Aqueous Ammonia (20-25%) or Ammonia Gas

-

Standard laboratory glassware (round-bottom flask, stirrer, etc.)

-

Filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq.) in a suitable solvent such as methanol or isopropanol.[2][10] The typical concentration involves using a significant volume of solvent (e.g., 25g of starting material in 50 mL of methanol).[10]

-

Ammonolysis:

-

Reaction: Stir the resulting mixture at a controlled temperature, typically between 20°C and 40°C.[1][2] The reaction is generally run for several hours (e.g., 20-24 hours) or overnight.[2]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.[9]

-

Isolation: Upon completion, the product often precipitates out of the solution as a yellow solid.[2] Collect the solid by filtration.

-

Purification: Wash the filtered solid with a small amount of the reaction solvent (e.g., isopropanol) and then with water to remove any residual salts.[2]

-

Drying: Dry the purified product under vacuum to yield this compound.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate due to its multiple reactive sites. The amino group can be acylated, the nitro group can be reduced to an amine, and the chloro group can be displaced by various nucleophiles. This reactivity makes it a valuable precursor for complex heterocyclic systems.[6]

Role as a Pharmaceutical Building Block

The compound serves as a critical starting point for synthesizing more complex molecules, as illustrated in the pathway diagram below. It is a key intermediate for drugs and bioactive compounds.[6][11]

Caption: Key reaction pathways involving this compound.

Key Applications:

-

Antiviral Agents: The compound has been shown to possess antiviral properties and is used as a building block for more potent antiviral drugs.[1] It can bind to the viral envelope, inhibiting the fusion of the viral membrane with host cells.[1]

-

GSK3 Inhibitors: It is a precursor in the synthesis of Glycogen Synthase Kinase 3 (GSK3) inhibitors, which are being investigated for neurodegenerative diseases and other conditions.[6]

-

Analgesics: It is a documented intermediate in the synthesis of Flupirtine, a non-opioid analgesic.[4]

-

Herbicides and Insecticides: Nitropyridine derivatives, synthesized from precursors like this, have been studied for their potential as herbicides and insecticides.[6]

Safety and Handling

This compound is a hazardous substance and requires careful handling in a controlled laboratory environment.[12] All personnel should be equipped with appropriate personal protective equipment (PPE).

| Hazard Type | Description & Precautionary Statements | Reference(s) |

| Acute Toxicity | Harmful if swallowed (H302), harmful in contact with skin (H312), and toxic if inhaled (H331). Avoid breathing dust. Use only outdoors or in a well-ventilated area. Wash hands and exposed skin thoroughly after handling. | [7][12] |

| Irritation | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Wear protective gloves, clothing, and eye/face protection. | [12][13] |

| Chronic Health | Suspected of causing genetic defects (H341). Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | [14] |

| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms persist. | [13] |

| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | [13] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [13] |

Engineering Controls: Ensure that eyewash stations and safety showers are located close to the workstation. Use adequate ventilation to keep airborne concentrations low.[13]

References

- 1. This compound | 27048-04-0 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. sincerechemical.com [sincerechemical.com]

- 4. This compound, CasNo.27048-04-0 Beijing Wisdom Chemicals Co., Ltd. China (Mainland) [bjwisdom.lookchem.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 27048-04-0 [sigmaaldrich.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. prepchem.com [prepchem.com]

- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 11. guidechem.com [guidechem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound | 27048-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

physical and chemical properties of 2-Amino-6-chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Amino-6-chloro-3-nitropyridine, a key intermediate in the synthesis of various biologically active molecules. This document details its properties, synthesis, applications, and safety considerations to support its use in research and development.

Identity and General Properties

This compound is a yellow crystalline powder.[1][2] It is an important intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄ClN₃O₂ | [2][5] |

| Molecular Weight | 173.56 g/mol | [5] |

| Appearance | Yellow crystalline powder | [1][2] |

| Melting Point | 194-199 °C | [2][6][7] |

| Boiling Point | 339.9 °C at 760 mmHg | [5] |

| Density | ~1.6 g/cm³ | [5] |

| Solubility | Slightly soluble in water and alcohol. Soluble in dimethyl sulfoxide (DMSO) and chloroform. | [2][3][4] |

| CAS Number | 27048-04-0 | [2] |

| IUPAC Name | 6-chloro-3-nitropyridin-2-amine | [5] |

Synthesis and Purification

The primary method for the synthesis of this compound is through the ammonolysis of 2,6-dichloro-3-nitropyridine.[3][8] This reaction selectively substitutes one of the chlorine atoms with an amino group.

Experimental Protocol: Ammonolysis of 2,6-dichloro-3-nitropyridine

This protocol is a representative synthesis based on procedures described in the literature.[2][9]

Materials:

-

2,6-dichloro-3-nitropyridine

-

Isopropyl alcohol (or ethanol/methanol)

-

Aqueous ammonia solution (20-25%) or ammonia gas

-

Ice water

-

Round bottom flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as isopropyl alcohol, ethanol, or methanol in a round bottom flask.[2][8]

-

Cool the solution to 20-25°C.[2]

-

Slowly add aqueous ammonia solution (or bubble ammonia gas) to the stirred solution.[2]

-

Continue stirring the reaction mixture at room temperature for 10-24 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9]

-

Upon completion of the reaction, the product often precipitates out of the solution.

-

The precipitate is collected by filtration.

-

The collected solid is washed with the reaction solvent (e.g., isopropyl alcohol) and then with water to remove any remaining impurities.[2]

-

The purified this compound is then dried under vacuum.[2]

Spectral and Analytical Data

Mass Spectrometry:

-

The calculated exact mass is 172.999204 u.

-

LCMS analysis has shown a molecular ion peak (M+H)⁺ at m/z 174.00, corresponding to the protonated molecule.[2]

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating amino group.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts will be characteristic of a substituted pyridine ring containing nitro and amino groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

-

N-H stretching of the primary amine.

-

N-O stretching of the nitro group.

-

C=C and C=N stretching of the pyridine ring.

-

C-Cl stretching.

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): Purity analysis of this compound is typically performed using HPLC. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (with a pH-adjusting agent like phosphoric acid) and an organic solvent like methanol or acetonitrile is a common starting point for method development for similar compounds. Detection is often carried out using a UV detector.

-

Thin-Layer Chromatography (TLC): TLC is a useful technique for monitoring the progress of the synthesis reaction.[9]

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Intermediate for Kinase Inhibitors: This compound is a key precursor in the synthesis of inhibitors for Glycogen Synthase Kinase 3 (GSK-3).[10] GSK-3 is a target in the development of drugs for various conditions, including neurodegenerative diseases like Alzheimer's disease.[10]

Antiviral Activity: this compound has been described as a cytotoxic drug with antiviral potency.[1] It has shown activity against Human Immunodeficiency Virus (HIV) type 1 and influenza type 2 in vitro.[8] The proposed mechanism of action involves binding to the viral envelope, which inhibits the fusion of the viral membrane with the host cell, thereby preventing the release of viral contents into the cytoplasm.[8] However, detailed studies on its specific antiviral mechanism are limited in the available literature.

Safety and Handling

This compound should be handled with appropriate safety precautions.

-

Hazards: It may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[5]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5] Avoid breathing dust.

-

Storage: Store in a cool, dry place in a tightly closed container.[3][4] It is incompatible with oxidizing agents.[3][4] Recommended storage is in a refrigerator.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 27048-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. rsc.org [rsc.org]

- 4. longdom.org [longdom.org]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. This compound | 27048-04-0 [chemicalbook.com]

- 9. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13Carbon NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide on the Solubility of 2-Amino-6-chloro-3-nitropyridine

This guide provides a detailed overview of the solubility characteristics of 2-amino-6-chloro-3-nitropyridine, a key intermediate in pharmaceutical and organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering a summary of its solubility in various solvents, a comprehensive experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Solubility Profile of this compound

The compound is generally described as soluble in dimethyl sulfoxide (DMSO) and chloroform.[3][4][5][6] It is reported to be slightly soluble in alcohol and water.[1][3][4][6] Some sources also describe it as insoluble in water, which may reflect very low solubility.[1][2]

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4][5][6] |

| Chloroform | Soluble | [3][4][5][6] |

| Alcohol | Slightly Soluble | [1] |

| Water | Slightly Soluble / Insoluble | [1][2][3][4][6] |

This solubility profile indicates that DMSO and chloroform are suitable solvents for preparing stock solutions and for reactions where high concentrations of this compound are required. The low aqueous solubility is a significant consideration for pharmaceutical and biological applications and may necessitate the use of co-solvents or formulation strategies to enhance its bioavailability.

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for determining the solubility of a solid compound like this compound in a given solvent. This method, commonly known as the shake-flask method, is considered a gold standard for solubility measurements.[7]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., DMSO, water, ethanol)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid should be visually apparent.

-

Add a known volume of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Shake the mixture for a sufficient time to reach equilibrium. This is typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of subsequent samples does not change).

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of a solid compound.

Signaling Pathways and Logical Relationships

While this compound is primarily an intermediate for synthesis, understanding its potential interactions in biological systems is crucial for drug development. Should this compound or its derivatives be investigated for biological activity, mapping their effects on signaling pathways would be a critical step. The following is a hypothetical example of how such a pathway could be visualized.

Hypothetical Signaling Pathway Interaction

Caption: Hypothetical signaling pathway for a derivative of this compound.

References

- 1. This compound, CasNo.27048-04-0 Beijing Wisdom Chemicals Co., Ltd. China (Mainland) [bjwisdom.lookchem.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 27048-04-0 [m.chemicalbook.com]

- 5. This compound | 27048-04-0 [chemicalbook.com]

- 6. fishersci.nl [fishersci.nl]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic Profile of 2-Amino-6-chloro-3-nitropyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-6-chloro-3-nitropyridine (CAS No. 27048-04-0). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents key analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate the identification, characterization, and utilization of this compound in research and development.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 27048-04-0 |

| Molecular Formula | C₅H₄ClN₃O₂ |

| Molecular Weight | 173.56 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 194-197 °C |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Chloroform. Slightly soluble in water. |

Spectroscopic Data

The following sections provide detailed spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.40 | d, J=8.6 Hz | 1H | H-4 |

| 8.26 | br s | 2H | -NH₂ |

| 6.78 | d, J=8.6 Hz | 1H | H-5 |

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C-2 |

| 153.5 | C-6 |

| 138.4 | C-4 |

| 126.1 | C-3 |

| 112.0 | C-5 |

Solvent: DMSO-d₆, Instrument Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3442, 3277 | N-H stretching (Amino group) |

| 1633 | N-H bending (Amino group) |

| 1556 | N-O asymmetric stretching (Nitro group) |

| 1495, 1422 | Aromatic C=C stretching |

| 1338 | N-O symmetric stretching (Nitro group) |

| 1234 | C-N stretching |

| 1148 | C-H in-plane bending |

| 946 | C-H out-of-plane bending |

| 762 | C-Cl stretching |

| 502 | Skeletal vibrations |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 174.00 | [M+H]⁺ |

Calculated exact mass for C₅H₄ClN₃O₂ is 173.56. The observed mass corresponds to the protonated molecule.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr (potassium bromide) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum was acquired using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis.

molecular structure and weight of 2-Amino-6-chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloro-3-nitropyridine is a pyridine derivative characterized by the presence of an amino, a chloro, and a nitro group attached to the core pyridine ring. It serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its utility is highlighted in the preparation of more complex molecules, including active pharmaceutical ingredients like Flupirtine.[4][] The compound typically appears as a yellow crystalline powder.[4][6] This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and known biological activities.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. The molecular structure features a pyridine ring substituted at positions 2, 3, and 6.

Figure 1: 2D Molecular Structure of this compound.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 27048-04-0 | [1][4][6][7] |

| Molecular Formula | C5H4ClN3O2 | [1][][7] |

| Molecular Weight | 173.56 g/mol | [1][][6][7] |

| Appearance | Yellow Crystalline Powder | [4][6] |

| Melting Point | 194-198 °C | [4] |

| Boiling Point | 339.9 °C at 760 mmHg | [][6] |

| Density | 1.6 ± 0.1 g/cm³ | [6] |

| Solubility | Slightly soluble in water. Soluble in DMSO and chloroform. | [1][2][6][8] |

| Storage | Store at 2-8°C in an inert atmosphere. | [][8] |

Experimental Protocols

Synthesis

The primary method for synthesizing this compound is through the ammonolysis of 2,6-dichloro-3-nitropyridine.[1][8][9] This reaction involves the selective substitution of one chlorine atom with an amino group.

Methodology:

-

Reactant Preparation: A solution of 2,6-dichloro-3-nitropyridine is prepared in a suitable solvent, such as isopropanol or methanol.[6][9][10]

-

Ammonolysis: An aqueous solution of ammonia is added to the solution of 2,6-dichloro-3-nitropyridine.[6][9] Alternatively, ammonia gas can be bubbled through the solution.[6][10]

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature (20-25°C) to slightly elevated temperatures (35-40°C), for a period of several hours (e.g., 20-24 hours).[1][6]

-

Monitoring: The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the starting material is fully consumed.[6][10]

-

Product Isolation: Upon completion, the resulting precipitate, which is the desired this compound, is collected by filtration.[1][6]

-

Purification: The collected solid is washed with the solvent (e.g., isopropanol) and water, and then dried under a vacuum to yield the final product as a yellow solid.[6]

Figure 2: Experimental workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound has been identified as a cytotoxic agent with anti-viral properties, notably against the Human Immunodeficiency Virus (HIV).[1][8]

The proposed mechanism of its anti-viral activity involves the inhibition of a critical step in the viral life cycle. It is suggested that the compound can bind to the viral envelope, which in turn prevents the fusion of the viral membrane with the host cell membrane.[1][8] This action effectively blocks the release of the viral contents into the host cell's cytoplasm, thereby halting the replication process.[1][8]

Figure 3: Logical diagram of the proposed anti-HIV mechanism.

Conclusion

This compound is a well-characterized chemical compound with significant value as a synthetic intermediate in drug development and other chemical industries. Its straightforward synthesis from commercially available precursors, combined with its demonstrated biological activity, makes it a compound of interest for further research. The data and protocols summarized in this guide provide a solid foundation for professionals engaged in the study and application of this molecule.

References

- 1. This compound | 27048-04-0 [chemicalbook.com]

- 2. fishersci.nl [fishersci.nl]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, CasNo.27048-04-0 Beijing Wisdom Chemicals Co., Ltd. China (Mainland) [bjwisdom.lookchem.com]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. This compound CAS#: 27048-04-0 [m.chemicalbook.com]

- 9. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

Potential Biological Activities of 2-Amino-6-chloro-3-nitropyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-amino-6-chloro-3-nitropyridine represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays are provided, alongside a systematic presentation of quantitative data to facilitate comparative analysis. Furthermore, this guide employs visualizations of experimental workflows and signaling pathways to offer a clear and concise understanding of the methodologies and mechanisms of action associated with these promising derivatives.

Introduction

The pyridine ring is a fundamental heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals. The strategic functionalization of this core structure allows for the fine-tuning of physicochemical properties and biological targets. The this compound scaffold, in particular, has emerged as a valuable starting material for the synthesis of a diverse library of derivatives. The presence of the nitro group, a strong electron-withdrawing feature, along with the chloro and amino substituents, provides multiple reaction sites for chemical modification, leading to compounds with a range of therapeutic potentials. This guide will delve into the significant biological activities reported for these derivatives, offering a technical resource for researchers engaged in their synthesis and evaluation.

Synthesis of this compound Derivatives

The foundational compound, this compound, is typically synthesized via the ammonolysis of 2,6-dichloro-3-nitropyridine. This reaction is commonly carried out using an aqueous solution of ammonia in an alcohol, such as methanol or isopropanol, at temperatures ranging from room temperature to slightly elevated conditions (35–40° C)[1]. The general synthetic scheme is depicted below. Further derivatization can be achieved through nucleophilic substitution of the chlorine atom or reactions involving the amino group, paving the way for a wide array of analogues.

Anticancer Activity

Derivatives of this compound have shown notable potential as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines, with some compounds exhibiting significant inhibitory activity.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected pyridine derivatives, including those with structural similarities to the core scaffold of interest, against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting biological or biochemical functions.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine Derivative 1 | HepG2 (Liver) | 4.5 ± 0.3 | [2] |

| Pyridine Derivative 2 | HepG2 (Liver) | >10 | [2] |

| Pyridine Derivative 1 | MCF-7 (Breast) | >10 | [2] |

| Pyridine Derivative 2 | MCF-7 (Breast) | >10 | [2] |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2f) | NCI-60 Panel (Average) | GI50: 2.80 | [3] |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2h) | NCI-60 Panel (Average) | GI50: 1.57 | [3] |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S1) | PC3 (Prostate) | 0.45 | [4] |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S2) | PC3 (Prostate) | 0.85 | [4] |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S3) | PC3 (Prostate) | 0.1 | [4] |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S4) | PC3 (Prostate) | 0.56 | [4] |

Mechanism of Action: Apoptosis Induction

Several studies suggest that the anticancer activity of pyridine derivatives is mediated through the induction of apoptosis, or programmed cell death. The proposed signaling cascade often involves the modulation of key regulatory proteins. For instance, some pyridine derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis through the upregulation of p53 and JNK (c-Jun N-terminal kinase).[2][5] This can lead to the activation of downstream effector caspases.

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating apoptosis, with a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determining the cell's fate.[6][7] Some pyridine derivatives have been observed to upregulate Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis.[8][9] This ultimately leads to the activation of caspase cascades, including caspase-3 and caspase-9, which execute the apoptotic program.[7][9][10]

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Quantitative Antimicrobial Data

The following table presents the MIC values for selected pyridine derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 2-amino-3-cyanopyridine derivative (2c) | Staphylococcus aureus | 39 | [11] |

| 2-amino-3-cyanopyridine derivative (2c) | Bacillus subtilis | 39 | [11] |

| 2-amino-3-cyanopyridine derivative (2c) | Bacillus cereus | 78 | [11] |

| 2-amino-3-cyanopyridine derivative (2c) | Enterococcus faecalis | 78 | [11] |

| 2-amino-3-cyanopyridine derivative (2c) | Micrococcus luteus | 78 | [11] |

| 2-amino-3-cyanopyridine derivative (2c) | Listeria monocytogenes | 156 | [11] |

Enzyme Inhibition

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Derivatives of this compound have been identified as inhibitors of several key enzymes implicated in various diseases.

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to neurodegenerative diseases, diabetes, and cancer.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.

Quantitative Enzyme Inhibition Data

The following table summarizes the IC50 values for the inhibition of GSK-3β and urease by representative pyridine derivatives.

| Compound/Derivative | Enzyme | IC50 | Reference |

| Coumarinyl pyrazolinyl thiomide (CPT 5n) | Urease | 0.000036 µM | [12] |

| Phosphoramide derivatives (PADs) | Urease | 0.002 - 0.063 µM | [12] |

| Thiourea (Standard) | Urease | 21.9 µM | [12] |

| SB 415286 (Standard) | GSK-3β | 77.5 nM | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for the key assays used to evaluate the biological activities of this compound derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[14]

Protocol for Adherent Cells:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Antimicrobial Susceptibility: Agar Well Diffusion Method

This method is widely used to screen for the antimicrobial activity of compounds.[16][17]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the well.[16]

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a sterile Mueller-Hinton agar plate.[16]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[17]

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution to each well.[16]

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).[16]

-

Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each well.[16]

GSK-3β Inhibition Assay (Luminescence-based)

This assay measures the activity of GSK-3β by quantifying the amount of ADP produced in the kinase reaction.

Principle: The amount of ADP generated is proportional to the kinase activity. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.[18][19]

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare working solutions of GSK-3β enzyme, substrate, and ATP in kinase assay buffer.

-

Assay Plate Setup: Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.

-

Enzyme Addition: Add the diluted GSK-3β enzyme to each well (except for the 'no enzyme' control).

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[18]

-

Signal Detection:

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay determines urease activity by quantifying the amount of ammonia produced.[12][20]

Principle: Ammonia reacts with a phenol-hypochlorite reagent in an alkaline medium to form a blue-green indophenol compound, which can be measured spectrophotometrically.[20]

Protocol:

-

Reagent Preparation: Prepare urease solution, urea solution, and test inhibitor solutions.

-

Reaction Mixture: In a 96-well plate, add the test inhibitor, urease enzyme solution, and incubate.

-

Reaction Initiation: Add urea substrate to initiate the reaction and incubate.

-

Color Development: Add phenol reagent (Solution A) and hypochlorite reagent (Solution B) and incubate to allow for color development.[21]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 620 nm.[22]

Conclusion

Derivatives of this compound have demonstrated a rich and diverse pharmacological profile, with significant potential in the fields of oncology, infectious diseases, and the targeted therapy of enzyme-driven pathologies. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel therapeutic agents with enhanced potency and selectivity. This technical guide has provided a consolidated resource of the current knowledge on these compounds, including quantitative biological data, detailed experimental protocols, and visual representations of key processes. It is anticipated that this information will serve as a valuable tool for researchers and professionals in the ongoing exploration and development of this compound derivatives as next-generation therapeutics.

References

- 1. europeanreview.org [europeanreview.org]

- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 7. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijper.org [ijper.org]

- 10. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. atcc.org [atcc.org]

- 16. botanyjournals.com [botanyjournals.com]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. promega.com [promega.com]

- 20. benchchem.com [benchchem.com]

- 21. static.igem.wiki [static.igem.wiki]

- 22. agdbio.com [agdbio.com]

An In-depth Technical Guide to 2-Amino-6-chloro-3-nitropyridine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloro-3-nitropyridine is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its trifunctionalized pyridine structure, featuring amino, chloro, and nitro groups, offers a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of pharmaceuticals. Detailed experimental protocols for its synthesis and derivatization are presented, alongside a review of the signaling pathways modulated by the resulting drug molecules.

Physicochemical Properties

This compound is a yellow crystalline powder.[1][2] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₄ClN₃O₂ | [] |

| Molecular Weight | 173.56 g/mol | [] |

| Melting Point | 192-196 °C | [4] |

| Appearance | Yellow crystalline powder | [1][2] |

| Solubility | Slightly soluble in water; Soluble in dimethyl sulfoxide (DMSO) and chloroform. | [5] |

| CAS Number | 27048-04-0 | [5] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the regioselective ammonolysis of 2,6-dichloro-3-nitropyridine. The presence of the electron-withdrawing nitro group at the 3-position activates the C2 and C6 positions for nucleophilic aromatic substitution. The substitution preferentially occurs at the C2 position due to the ortho-directing effect of the nitro group, leading to the desired product.[6]

Experimental Protocols

This protocol describes the nitration of 2,6-dichloropyridine to yield the precursor for this compound.

Materials:

-

2,6-Dichloropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 98%)

-

Ice water

Procedure:

-

Slowly add 25.0 g (0.168 mole) of 2,6-dichloropyridine to concentrated sulfuric acid at 20-25 °C with constant stirring.[1]

-

To this solution, slowly add 75.0 g of concentrated nitric acid (98.0%), ensuring the reaction temperature remains below 50 °C.[1]

-

After the addition is complete, heat the mixture to 100-105 °C for 5 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 50 °C and pour it into ice water.[1]

-

Filter the resulting precipitate and wash it with water.

-

Dry the wet cake to obtain 2,6-dichloro-3-nitropyridine.

Quantitative Data: A typical yield for this reaction is approximately 75.38% with a GC purity of 99.5%.[1]

This protocol details the ammonolysis of 2,6-dichloro-3-nitropyridine.

Materials:

-

2,6-dichloro-3-nitropyridine

-

Methanol

-

Aqueous Ammonia solution (25%)

Procedure:

-

Dissolve 25.0 g (0.129 mole) of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol at room temperature.[7]

-

Charge the solution with 12.2 ml (0.179 mole) of 25.0% aqueous ammonia solution at room temperature.[7]

-

Heat the resulting mixture to 35-40 °C for 2 hours.[7]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to 20 °C.[7]

-

Filter the solid product, wash with methanol, and dry to yield this compound.[7]

Comparison of Synthesis Protocols

The synthesis of this compound has been reported under various conditions. The following table summarizes and compares different protocols.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,6-dichloro-3-nitropyridine | 25% aq. NH₃ | Methanol | 35-40 | 2 | 56.45 | [7] |

| 2,6-dichloro-3-nitropyridine | Gaseous NH₃ (400 moles) | Isopropanol | 20-30 | 24 | Not specified | [8] |

| 2,6-dichloro-3-nitropyridine | 20-25% aq. NH₃ | Isopropyl alcohol | 20-25 | 20-24 | 70-75 g from 100 g starting material | [4] |

| 2,6-dichloro-3-nitropyridine | 38% aq. NH₃ | Not specified | 50 | 5 | 30 g from 50 g starting material | [4] |

Applications in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). Its functional groups allow for sequential reactions to build more complex molecular architectures.

Synthesis of Flupirtine

Flupirtine, a centrally acting non-opioid analgesic, is a prominent example of a drug synthesized from this compound. The synthesis involves a multi-step process.

Materials:

-

This compound

-

p-Fluorobenzylamine

-

Triethylamine

-

Methanol

Procedure:

-

In a reaction flask, add 52.08 g of this compound, 37.54 g of p-fluorobenzylamine, and 50.0 mL of triethylamine to 200 mL of methanol.[9]

-

Heat the mixture to 80 °C and react for 10 hours.[9]

-

After the reaction is complete, add the reaction solution to 10 times its volume of water to precipitate the solid.

-

Filter the solid and dry to obtain 2-amino-3-nitro-6-[(4-fluorobenzyl)amino]pyridine.

Quantitative Data: This step can achieve a yield of up to 97.2% with a purity of 99.62% (HPLC).[9]

Subsequent steps involve the reduction of the nitro group to an amino group, followed by reaction with ethyl chloroformate to form the carbamate functional group of Flupirtine.

Signaling Pathway of Flupirtine

Flupirtine exhibits a unique mechanism of action as a selective neuronal potassium channel opener (SNEPCO).[10] It primarily targets the Kv7 (KCNQ) family of voltage-gated potassium channels.[9]

Mechanism of Action:

-

Kv7 Channel Activation: Flupirtine binds to and activates Kv7 channels, leading to an increased efflux of potassium ions from the neuron.[9]

-

Hyperpolarization: The increased potassium efflux results in hyperpolarization of the neuronal membrane, making it less excitable.[9]

-

Reduced Neuronal Firing: This stabilization of the resting membrane potential reduces the likelihood of action potential generation, thereby dampening the transmission of pain signals.[9]

-

Indirect NMDA Receptor Antagonism: The hyperpolarization also indirectly inhibits the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in central sensitization and chronic pain states.[11] This is achieved by reducing the voltage-dependent removal of the magnesium block from the NMDA receptor channel.

Synthesis of Kinase Inhibitors

Nitropyridine derivatives, including those derived from this compound, serve as scaffolds for the synthesis of various kinase inhibitors.[12] Glycogen synthase kinase 3 (GSK-3) is a notable target.[13]

GSK-3 Signaling Pathway and Inhibition: GSK-3 is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[2] It is a key component of several signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[14] Dysregulation of GSK-3 activity is implicated in various diseases, including cancer and neurodegenerative disorders.

In many cancers, the PI3K/Akt pathway is overactive, leading to the phosphorylation and inactivation of GSK-3.[14] This allows for the accumulation of proteins that promote cell survival and proliferation. Inhibitors of GSK-3 can restore its tumor-suppressive functions.

Antiviral Applications

This compound has been reported to show potential as a precursor for antiviral agents, with in vitro activity against Human Immunodeficiency Virus (HIV) and influenza type 2.[5] The proposed mechanism involves the binding of derived compounds to the viral envelope, which inhibits the fusion of the viral membrane with host cells and prevents the release of viral contents into the cytoplasm.[5] However, specific drug candidates and detailed synthetic pathways from this intermediate are not extensively documented in publicly available literature.

Applications in Agrochemical Synthesis

Pyridine derivatives are a well-established class of compounds in the agrochemical industry, used in the synthesis of herbicides and insecticides.[15][16] While this compound is stated to be an important intermediate in this sector, specific, commercially significant agrochemicals directly synthesized from it are not prominently detailed in the available literature. The general mode of action for many pyridine-based herbicides involves the disruption of essential plant processes such as amino acid biosynthesis or photosynthesis.[17] For instance, some picolinic acid herbicides act as synthetic auxins, causing uncontrolled growth and eventual death of susceptible plants.[16]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the pharmaceutical industry. Its utility is demonstrated in the synthesis of the analgesic Flupirtine and as a scaffold for the development of kinase inhibitors. The well-defined synthetic routes and the biological activities of its derivatives make it a compound of significant interest for researchers and professionals in drug discovery and development. Further exploration of its potential in the synthesis of novel agrochemicals and antiviral agents could open new avenues for its application.

References

- 1. Novel Process For Preparation Of Flupirtine Maleate [quickcompany.in]

- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | 27048-04-0 [chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. CN105541705A - Synthesis method for flupirtine maleate compound - Google Patents [patents.google.com]

- 10. CN102838534A - Preparation method of flupirtine maleate - Google Patents [patents.google.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 13. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Amino-6-chloro-3-nitropyridine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-6-chloro-3-nitropyridine, a key intermediate in the pharmaceutical industry. The document delves into the historical development of its synthesis, focusing on the predominant and most industrially relevant method: the ammonolysis of 2,6-dichloro-3-nitropyridine. Detailed experimental protocols, quantitative data, and a discussion of alternative synthesis routes are presented to offer a thorough understanding for researchers, chemists, and professionals in drug development. The guide also includes logical workflow diagrams to visually represent the synthetic pathways.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its utility lies in the strategic placement of its functional groups—an amino group, a chloro group, and a nitro group on a pyridine ring—which allows for diverse subsequent chemical modifications. This guide explores the core aspects of its synthesis, from its historical roots to detailed contemporary laboratory procedures.

Discovery and Historical Context

The synthesis of this compound is intrinsically linked to the development of pyridine chemistry. The most common and historically significant method for its preparation is the ammonolysis of 2,6-dichloro-3-nitropyridine. This process is often referred to in the literature as a "known process," indicating its establishment in the field of organic chemistry.

The precursor, 2,6-dichloro-3-nitropyridine, has a history that can be traced back to early 20th-century research on substituted pyridines.[1] The initial preparations involved the nitration of 2,6-dichloropyridine using a nitrating agent like nitric acid in the presence of sulfuric acid.[1] Over the years, refinements to this nitration process have been a key focus of research, aiming to improve yields, increase safety, and reduce the environmental impact of the synthesis.

While a singular "discovery" of the ammonolysis of 2,6-dichloro-3-nitropyridine to yield the title compound is not readily identifiable in seminal, named reactions, its widespread use in patents and chemical literature from the mid-20th century onwards solidifies its importance as a fundamental transformation in pyridine chemistry.

Primary Synthesis Route: Ammonolysis of 2,6-dichloro-3-nitropyridine

The principal and most widely adopted method for the synthesis of this compound is the selective ammonolysis of 2,6-dichloro-3-nitropyridine. This reaction leverages the higher reactivity of the chlorine atom at the 2-position, which is activated by the adjacent nitro group, towards nucleophilic aromatic substitution.

General Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Several variations of the ammonolysis reaction have been reported. Below are detailed protocols based on information from patents and chemical suppliers.

Protocol 1: Ammonolysis in Methanol

-

Reactants:

-

2,6-dichloro-3-nitropyridine (1.0 eq)

-

Aqueous ammonia solution (e.g., 25%) (1.4 eq)

-

-

Solvent: Methanol

-

Procedure:

-

Dissolve 2,6-dichloro-3-nitropyridine (25.0 g, 0.129 mol) in methanol (50.0 ml) at room temperature.[2]

-

Charge 25.0% aqueous ammonia solution (12.2 ml, 0.179 mol) to the solution at room temperature.[2]

-

Heat the resulting mixture to 35°–40° C for 2.0 hours.[2]

-

Monitor the reaction by Thin Layer Chromatography (TLC).[2]

-

After completion, cool the mixture to 20° C.[2]

-

The solid product is collected by filtration, washed with methanol, and dried.[2]

-

Protocol 2: Ammonolysis in Isopropanol with Ammonia Gas

-

Reactants:

-

2,6-dichloro-3-nitropyridine (90%, water wet)

-

Ammonia gas

-

-

Solvent: Isopropanol

-

Procedure:

-

Prepare a solution of 21.3 kg of 2,6-dichloro-3-nitropyridine (90%, water wet) in 100 liters of isopropanol.[3]

-

With stirring at 20°-30° C, introduce 6.8 kg (400 moles) of ammonia gas. Liquid ammonia can also be used.[3]

-

Continue stirring for 24 hours at room temperature.[3]

-

Monitor the reaction for the disappearance of the starting material using TLC or gas chromatography.[3]

-

The resulting product is then further processed.[3]

-

Protocol 3: Ammonolysis in Ethanol

-

Reactants:

-

2,6-dichloro-3-nitropyridine

-

Aqueous ammonia

-

-

Solvent: Ethanol

-

Procedure:

-

To a solution of 2,6-dichloro-3-nitropyridine (20.0 g, 95.3 mmol) in ethanol (300 mL), add aqueous ammonia (60 mL).

-

Stir the mixture at room temperature for 10 hours.

-

The resulting precipitate is filtered, washed with ethanol, and dried in vacuo.[4]

-

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis protocols.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,6-dichloro-3-nitropyridine | 25% Aqueous Ammonia | Methanol | 35-40 | 2 | 56.45 | [2] |

| 2,6-dichloro-3-nitropyridine | Ammonia Gas | Isopropanol | 20-30 | 24 | Not specified | [3] |

| 2,6-dichloro-3-nitropyridine | Aqueous Ammonia | Ethanol | Room Temp. | 10 | 83 | [4] |

| 2,6-dichloro-3-nitropyridine | 2M Ammonia in Isopropanol | Isopropanol | Room Temp. | Overnight | 51 | |

| 2,6-dichloro-3-nitropyridine | 38% Ammonia Solution | Not specified | 50 | 5 | Not specified | [4] |

| 2,6-dichloro-3-nitropyridine | Gaseous Ammonia | Anhydrous Ethanol | Not specified | Not specified | 65 | [4] |

| 2,6-dichloro-3-nitropyridine | Ammonia Gas in Anhydrous Ethanol | Anhydrous Ethanol | Room Temp. | Overnight | 92 | [4] |

Alternative Synthesis Route

While the ammonolysis of 2,6-dichloro-3-nitropyridine is the most common method, an alternative synthesis route starting from 2-pyridone has been developed. This multi-step process offers a different approach to the target molecule.

Synthesis from 2-Pyridone

This pathway involves the nitration of 2-pyridone, followed by N-alkylation, chlorination, and finally reduction of the nitro group. A key intermediate in this route is 2-chloro-3-nitropyridine.

Caption: Alternative synthesis pathway starting from 2-Pyridone.

A Chinese patent describes a method for preparing 2-chloro-3-aminopyridine from 2-pyridone.[5] This process involves the formation of 2-chloro-3-nitropyridine as an intermediate, which is then reduced. While this patent focuses on a different final product, the initial steps to obtain 2-chloro-3-nitropyridine are relevant. The subsequent conversion to this compound would require additional steps, such as a chlorination at the 6-position, which is not explicitly detailed in the available literature for this specific pathway.

Conclusion

The synthesis of this compound is a well-established process in organic chemistry, with the ammonolysis of 2,6-dichloro-3-nitropyridine being the most prevalent and industrially viable method. This guide has provided a detailed examination of the historical context and the primary synthetic route, including various experimental protocols and a summary of quantitative data. An alternative, though less direct, pathway starting from 2-pyridone has also been presented. For researchers and professionals in drug development, a thorough understanding of these synthetic methods is essential for the efficient and scalable production of this important pharmaceutical intermediate.

References

- 1. This compound | 27048-04-0 [chemicalbook.com]

- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. echemi.com [echemi.com]

- 5. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

A Technical Guide to the Theoretical Properties and Computational Analysis of 2-Amino-6-chloro-3-nitropyridine

This technical guide provides a comprehensive overview of the theoretical properties and computational analysis of 2-Amino-6-chloro-3-nitropyridine, a significant heterocyclic compound with applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its synthesis, physicochemical characteristics, and computational evaluation. While direct, in-depth computational studies on this compound are not extensively available in peer-reviewed literature, this guide leverages data from closely related analogs to provide a thorough theoretical understanding.

Introduction

This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various organic molecules.[1][2] Its structural features, including the amino and nitro groups on the pyridine ring, make it a molecule of interest for studying electronic properties and potential biological activity. The compound is noted for its potential as a cytotoxic and antiviral agent, with some studies indicating activity against HIV and influenza viruses by potentially inhibiting the fusion of the viral membrane with host cells.[1][3]

Physicochemical and Computed Properties

The properties of this compound are summarized in the table below. These include experimental data where available and computed properties that provide insight into its molecular characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄ClN₃O₂ | [] |

| Molecular Weight | 173.56 g/mol | [] |

| Appearance | Yellow crystalline powder | [5] |

| Melting Point | 195-197 °C | [] |

| Boiling Point | 339.9±37.0 °C at 760 mmHg | [] |

| Density | 1.596±0.06 g/cm³ | [] |

| Solubility | Slightly soluble in water; Soluble in DMSO and chloroform | [3][] |

| InChI Key | WERABQRUGJIMKQ-UHFFFAOYSA-N | [] |

| CAS Number | 27048-04-0 | [3] |

| XLogP3 | 1.8 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Topological Polar Surface Area | 84.7 Ų | [5] |

Synthesis

The primary synthesis route for this compound involves the ammonolysis of 2,6-dichloro-3-nitropyridine.[3][6] This process is a nucleophilic aromatic substitution reaction where an amino group replaces one of the chlorine atoms on the pyridine ring.

References

- 1. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 3. This compound | 27048-04-0 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

The Versatile Precursor: Unlocking Agrochemical Potential with 2-Amino-6-chloro-3-nitropyridine

A comprehensive analysis of the synthesis, applications, and future prospects of 2-Amino-6-chloro-3-nitropyridine as a pivotal building block in the development of next-generation herbicides and insecticides.

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of enhanced agricultural productivity and sustainable crop protection, the chemical intermediate this compound has emerged as a cornerstone for the synthesis of a diverse range of potent agrochemicals. This technical guide delves into the core applications of this versatile pyridine derivative, offering researchers, scientists, and professionals in drug and pesticide development an in-depth understanding of its role in creating innovative solutions for modern agriculture.

Introduction: A Building Block of Significance

This compound is a yellow crystalline powder recognized as an important raw material and intermediate in organic synthesis, particularly within the pharmaceutical, agrochemical, and dyestuff industries.[1][2][3][4] Its strategic arrangement of amino, chloro, and nitro functional groups on a pyridine ring provides a reactive scaffold for the construction of complex, biologically active molecules.[1][5] In the agrochemical sector, this compound serves as a vital precursor for the development of both herbicides and insecticides, contributing to enhanced crop protection and yield.[1][6]

Synthesis of this compound and Key Derivatives

The primary industrial synthesis of this compound involves the ammonolysis of 2,6-dichloro-3-nitropyridine. This process is typically carried out using an aqueous ammonia solution in a solvent such as methanol or isopropanol at moderately elevated temperatures.[4][7][8][9]

A key derivative with significant agrochemical applications is 2-amino-6-methoxy-3-nitropyridine, which is synthesized by the methoxylation of this compound using sodium methoxide in methanol.[10] This derivative is also a known intermediate for agrochemicals, offering a different set of reaction possibilities.[1][5]

Experimental Protocol: Synthesis of this compound[8]

A solution of 2,6-dichloro-3-nitropyridine (25.0 g, 0.129 mol) in methanol (50.0 ml) is prepared at room temperature. To this solution, a 25.0% aqueous ammonia solution (12.2 ml, 0.179 mol) is added. The resulting mixture is heated to 35°–40° C for 2.0 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to 20° C. The solid product is then filtered, washed with methanol, and dried to yield this compound.

Applications in Herbicides

This compound serves as a key precursor for the synthesis of various pyridine-based herbicides. These herbicides often act by mimicking plant growth hormones (auxins) or by inhibiting essential plant enzymes like acetolactate synthase (ALS).[1][6]

Pyridine Carboxylic Acid Herbicides

Pyridine carboxylic acid herbicides are known for their ability to induce abnormal growth in broadleaf weeds, ultimately leading to plant death.[1] The pyridine ring, derived from intermediates like this compound, is a common structural feature in this class of herbicides.

Sulfonylurea Herbicides

The synthesis of pyridylsulfonylureas represents a significant application of pyridine intermediates. These herbicides are highly effective at low application rates and act by inhibiting the ALS enzyme, which is crucial for the synthesis of branched-chain amino acids in plants.[6][11] While a direct synthesis from this compound is not explicitly detailed in the searched literature, the derivatization of the pyridine core is a key strategy in developing new sulfonylurea herbicides.

Applications in Insecticides

The pyridine scaffold is a critical component of neonicotinoid insecticides, a class of agrochemicals that act on the central nervous system of insects.[5] this compound and its derivatives are valuable intermediates in the synthesis of novel insecticidal compounds.

Neonicotinoid Analogs

Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation and eventual paralysis and death. The pyridine ring is a key pharmacophore in this class of insecticides. Research has shown that derivatives of pyridine can exhibit significant insecticidal activity. For instance, certain pyridine derivatives have demonstrated high efficacy against cowpea aphids (Aphis craccivora).[2][12][13][14][15][16]

Quantitative Data: Insecticidal Activity of Pyridine Derivatives

The following table summarizes the insecticidal activity of selected pyridine derivatives against the cowpea aphid, as reported in the literature.

| Compound | Target Pest | Exposure Time | LC50 (ppm) | Reference |

| Compound 2 | Cowpea aphid nymphs | 24 h | 0.029 | [2] |

| Compound 3 | Cowpea aphid nymphs | 24 h | 0.040 | [2] |

| Acetamiprid (Reference) | Cowpea aphid nymphs | 24 h | 0.045 | [2] |

| Compound 2 | Cowpea aphid adults | 24 h | 0.149 | [2] |

| Compound 3 | Cowpea aphid adults | 24 h | 0.183 | [2] |

| Acetamiprid (Reference) | Cowpea aphid adults | 24 h | 0.225 | [2] |

Experimental Protocol: Insecticidal Bioassay (Leaf Dip Method)[2][12]

-

Preparation of Test Solutions: Synthesized pyridine derivatives are dissolved in an appropriate solvent (e.g., acetone) and then diluted with water containing a surfactant (e.g., 0.1% Triton X-100) to create a series of concentrations.

-

Insect Collection: A population of the target insect (e.g., cowpea aphids) is collected and reared under controlled laboratory conditions.

-

Treatment: Leaves of the host plant are dipped into the test solutions for a specified duration (e.g., 10 seconds).

-

Exposure: The treated leaves are allowed to dry, and then a known number of insects (e.g., 20 adults and 20 nymphs) are placed on the leaves within a controlled environment (e.g., Petri dishes).

-

Mortality Assessment: The number of dead insects is recorded at specified time intervals (e.g., 24 and 48 hours).

-

Data Analysis: The lethal concentration 50 (LC50), which is the concentration required to kill 50% of the test population, is calculated using probit analysis.

Future Perspectives and Conclusion

This compound continues to be a molecule of high interest in the field of agrochemical research. Its versatility allows for the creation of diverse chemical libraries for screening against various pests and weeds. The "Intermediate Derivatization Method" is a key strategy where this compound can be used to generate novel, patentable structures with potentially improved efficacy, a broader spectrum of activity, or a more favorable environmental profile.[17]